

Toxicological profile of Hexythiazox and its metabolites

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An In-depth Technical Guide to the Toxicological Profile of Hexythiazox and its Metabolites

Introduction

Hexythiazox is a non-systemic acaricide that is effective against the egg, larval, and nymph stages of numerous phytophagous mites.[1] Its mode of action is the inhibition of chitin synthase, a crucial enzyme in the mite's growth and development process.[2] A thorough understanding of the toxicological profile of Hexythiazox and its metabolites is essential for researchers, scientists, and professionals involved in drug and pesticide development to conduct accurate human health risk assessments. This guide provides a comprehensive overview of the available toxicological data, including absorption, distribution, metabolism, and excretion (ADME), as well as acute, subchronic, chronic, reproductive, and developmental toxicity, carcinogenicity, and genotoxicity.

Absorption, Distribution, Metabolism, and Excretion (ADME)

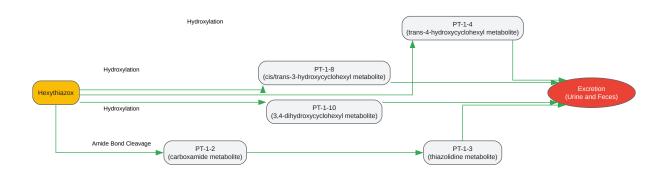
The ADME of Hexythiazox has been primarily studied in rats. Absorption is rapid at low doses (10 mg/kg bw), with maximum plasma concentrations observed approximately 3-4 hours after administration.[1] At higher doses (880 mg/kg bw), absorption is much slower and appears to be saturated.[1] The elimination half-life is around 9-11.4 hours at low doses and is prolonged to 17.3-21.7 hours at high doses.[2]



Once absorbed, Hexythiazox distributes to various tissues, with the highest concentrations found in fat, adrenal glands, liver, and ovaries.[1] The parent compound is the main component found in fat.[1][2]

Metabolism of Hexythiazox is extensive, with the primary metabolic pathways being hydroxylation of the cyclohexane ring and cleavage of the amide bond.[1][2][3] The major identified metabolite in excreta is PT-1-8 (cis).[2] Other identified metabolites present at lower concentrations include PT-1-2, PT-1-3, PT-1-4, PT-1-8 (trans), PT-1-9, and PT-1-10.[2]

Excretion occurs predominantly through the feces (60-90%), with a smaller portion excreted in the urine.[4]



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Metabolic pathway of Hexythiazox.

Toxicological Profile of Hexythiazox Acute Toxicity, Irritation, and Sensitization

Hexythiazox exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[1][5] [6] It is not a skin irritant and does not have skin-sensitizing potential.[1][2] However, it is considered a slight, transient eye irritant.[1][2]



Acute Toxicity of Hexythiazox		
Study	Species	Result
Oral LD50	Rat	>5000 mg/kg bw[1]
Dermal LD50	Rabbit	>5000 mg/kg bw[1]
Inhalation LC50 (4-hour)	Rat	>2.0 mg/L[1]

Subchronic Toxicity

Subchronic toxicity studies have been conducted in rats and dogs. The primary target organs identified are the liver and adrenal glands.[5][6][7][8][9]

Subchronic Toxicity of Hexythiazox				
Study	Species	NOAEL	LOAEL	Effects at LOAEL
90-day oral (dietary)	Rat	70 ppm (4.9 mg/kg/day)	500 ppm	Increased liver, kidney, and ovary weights; fatty degeneration of the adrenal cortex.[2][8]
1-year oral (dietary)	Dog	100 ppm (2.9 mg/kg/day)	500 ppm	Increased liver weights with hepatocellular hypertrophy; reduced erythrocyte parameters.[1]

Chronic Toxicity and Carcinogenicity



Long-term studies in mice and rats have been performed to assess chronic toxicity and carcinogenicity.

Chronic Toxicity and Carcinogenicity of Hexythiazox				
Study	Species	NOAEL	LOAEL	Effects at LOAEL and Carcinogenic Findings
2-year (dietary)	Mouse	Not established	40 ppm (6.7 mg/kg/day)	Reduced body- weight gain in males. Increased incidence of liver adenomas and carcinomas in females at 1500 ppm.[8]
2-year (dietary)	Rat	60 ppm (3.2 mg/kg/day)	430 ppm	Reduced body- weight gain, increased organ weights. Increased incidence of mammary gland fibroadenomas in males at 3000 ppm.[1][8]

Hexythiazox is classified as "Likely to be Carcinogenic to Humans".[5][7][9] This classification is based on the increased incidence of liver tumors in female mice and mammary gland tumors in male rats at high doses.[5][7] However, the evidence is not considered strong enough to warrant a quantitative cancer risk assessment, and the chronic reference dose is considered protective of potential carcinogenic effects.[7]



Genotoxicity

Hexythiazox has been evaluated in a comprehensive range of in vitro and in vivo genotoxicity assays and has been found to be unlikely to be genotoxic.[1]

Genotoxicity of Hexythiazox		
Assay	Test System	Result
Ames Test	S. typhimurium	Negative
In vitro Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Negative
In vivo Micronucleus Test	Mouse bone marrow	Negative
Unscheduled DNA Synthesis	Rat hepatocytes	Negative[7]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have shown no evidence of increased susceptibility to in utero or postnatal exposure to Hexythiazox.[5][6][7] It is not considered to be teratogenic.[1][8]

Reproductive and Developmental Toxicity of Hexythiazox			
Study	Species	Parental/Maternal NOAEL	Offspring/Developmen tal NOAEL
2-Generation Reproduction	Rat	400 ppm (24 mg/kg/day)	400 ppm (24 mg/kg/day)[1]
Developmental Toxicity	Rat	240 mg/kg/day	240 mg/kg/day[1][8]
Developmental Toxicity	Rabbit	1080 mg/kg/day (highest dose tested)	360 mg/kg/day[1][8]



Neurotoxicity

No specific neurotoxicity studies have been conducted. However, routine toxicity studies have not revealed any evidence of neurotoxic effects.[1][7]

Toxicological Profile of Metabolites

The acute toxicity of several Hexythiazox metabolites has been evaluated.

Acute Oral Toxicity of Hexythiazox Metabolites	
Metabolite	Oral LD50 (Rat)
PT-1-2	~1500 mg/kg bw[1]
PT-1-3	~420 mg/kg bw[1]
Other metabolites (e.g., hydroxylated)	>5000 mg/kg bw[1]

A number of rat metabolites have been tested in the Ames test and have yielded negative results.[1]

Experimental Protocols

The toxicological studies on Hexythiazox have generally been conducted in accordance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Summaries of the methodologies for key studies are provided below.

Chronic Toxicity/Carcinogenicity Study (based on OECD 451/453)

This study is designed to assess the potential of a substance to cause chronic toxicity and cancer with long-term exposure.

- Test System: Typically rats and mice.
- Administration: The test substance is administered in the diet at three or more dose levels to groups of animals for a major portion of their lifespan (e.g., 24 months for rats, 18-24 months



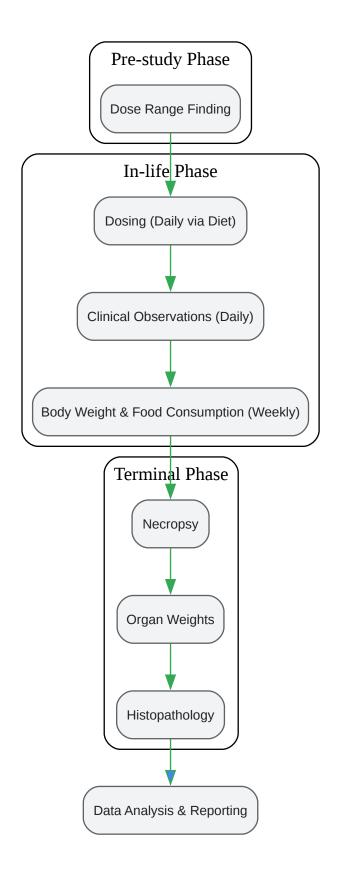




for mice). A concurrent control group receives the diet without the test substance.

- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
- Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs and tissues are examined macroscopically, and tissues are collected for histopathological examination.





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Workflow for a chronic toxicity study.



Two-Generation Reproductive Toxicity Study (based on OECD 416)

This study evaluates the effects of a substance on reproductive performance and the development of offspring over two generations.

- · Test System: Typically rats.
- Administration: The test substance is administered to parental (P) generation animals before
 mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then
 selected and administered the substance through to the production of the second generation
 (F2).
- Endpoints: Reproductive performance (e.g., fertility, gestation length), offspring viability, growth, and development are assessed.

Prenatal Developmental Toxicity Study (based on OECD 414)

This study is designed to assess the potential of a substance to cause adverse effects on the developing embryo and fetus.

- Test System: Typically rats and rabbits.
- Administration: The test substance is administered to pregnant females during the period of organogenesis.
- Endpoints: Maternal toxicity, fetal viability, weight, and the presence of external, visceral, and skeletal abnormalities are evaluated.

Ames Test (Bacterial Reverse Mutation Assay) (based on OECD 471)

This in vitro assay is used to detect gene mutations.

• Test System: Histidine-dependent strains of Salmonella typhimurium.



 Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted.

In vivo Mammalian Erythrocyte Micronucleus Test (based on OECD 474)

This in vivo test detects damage to chromosomes or the mitotic apparatus.

- Test System: Typically mice or rats.
- Procedure: Animals are exposed to the test substance. Bone marrow or peripheral blood is collected, and immature erythrocytes are analyzed for the presence of micronuclei.

Conclusion

Hexythiazox demonstrates low acute toxicity. The primary target organs in subchronic and chronic studies are the liver and adrenal glands. While classified as "Likely to be Carcinogenic to Humans," the evidence is not strong, and it is considered unlikely to pose a carcinogenic risk to humans at dietary exposure levels. Hexythiazox is not genotoxic, teratogenic, or a reproductive toxicant. Its metabolites are generally of low acute toxicity. The comprehensive toxicological database for Hexythiazox allows for a thorough risk assessment for human health.

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